2-Methoxypyridine-4-sulfonyl chloride

Sulfonamide Synthesis Regioisomer Comparison Stability and Storage

2-Methoxypyridine-4-sulfonyl chloride (CAS 1060807-43-3) is a heteroaromatic sulfonyl chloride building block characterized by a methoxy group at the 2-position and a sulfonyl chloride moiety at the 4-position of the pyridine ring, with a molecular weight of 207.63 g/mol and molecular formula C6H6ClNO3S. This compound functions as a sulfonylating agent, where the sulfonyl chloride group is highly electrophilic and undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Molecular Formula C6H6ClNO3S
Molecular Weight 207.64 g/mol
CAS No. 1060807-43-3
Cat. No. B3210056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyridine-4-sulfonyl chloride
CAS1060807-43-3
Molecular FormulaC6H6ClNO3S
Molecular Weight207.64 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)S(=O)(=O)Cl
InChIInChI=1S/C6H6ClNO3S/c1-11-6-4-5(2-3-8-6)12(7,9)10/h2-4H,1H3
InChIKeyZDZZVEAUKAMZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypyridine-4-sulfonyl chloride (CAS 1060807-43-3): A Specialized Electrophile for Pyridine-Focused Medicinal Chemistry


2-Methoxypyridine-4-sulfonyl chloride (CAS 1060807-43-3) is a heteroaromatic sulfonyl chloride building block characterized by a methoxy group at the 2-position and a sulfonyl chloride moiety at the 4-position of the pyridine ring, with a molecular weight of 207.63 g/mol and molecular formula C6H6ClNO3S . This compound functions as a sulfonylating agent, where the sulfonyl chloride group is highly electrophilic and undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively . Unlike its unsubstituted counterpart, pyridine-4-sulfonyl chloride (CAS 134479-04-2), the presence of the electron-donating methoxy group at the 2-position significantly modulates the electronic character of the pyridine ring, thereby influencing both the reactivity of the sulfonyl chloride and the properties of the resulting sulfonylated adducts .

Why Generic Substitution Fails for 2-Methoxypyridine-4-sulfonyl chloride (CAS 1060807-43-3)


Generic substitution of 2-Methoxypyridine-4-sulfonyl chloride with a different sulfonyl chloride reagent is not a neutral act; it directly impacts the electronic properties, stability, and biological profile of the final sulfonamide product. The specific placement of the methoxy group at the 2-position of the pyridine ring creates a unique electronic environment that cannot be replicated by other regioisomers (e.g., 3-sulfonyl chloride ) or by the unsubstituted pyridine-4-sulfonyl chloride . Critically, a class-level inference from a comprehensive study on heteroaromatic sulfonyl chloride stability demonstrates that pyridine-4-sulfonyl chlorides, as a class, are prone to a distinct decomposition pathway—formal SO2 extrusion—which differentiates them from pyridine-3-sulfonyl chlorides that primarily undergo hydrolysis . Furthermore, research indicates that sulfonamides derived from pyridine-based sulfonyl chlorides can exhibit significantly different biological activity compared to their benzene-based counterparts, with pyridine derivatives offering potential advantages in bioavailability and metabolic stability . Therefore, the choice of this specific reagent is a critical decision point that directly influences synthetic success, product yield, and the pharmacological potential of the final compound.

2-Methoxypyridine-4-sulfonyl chloride (CAS 1060807-43-3): Quantitative Differentiation for Informed Procurement


Regioisomeric Control: 4-Sulfonyl Chloride vs. 3-Sulfonyl Chloride and the Impact on Decomposition Pathway

The position of the sulfonyl chloride group on the pyridine ring is a primary determinant of its chemical stability and decomposition behavior. A comprehensive study on 236 heteroaromatic sulfonyl halides established distinct decomposition pathways for pyridine regioisomers . For the 4-sulfonyl chloride isomer (the class to which 2-Methoxypyridine-4-sulfonyl chloride belongs), the primary decomposition mechanism is formal SO2 extrusion, whereas for the 3-sulfonyl chloride isomer, hydrolysis by trace water is the dominant pathway. This fundamental difference in stability profile has direct consequences for reagent storage, reaction planning, and the reliability of experimental outcomes.

Sulfonamide Synthesis Regioisomer Comparison Stability and Storage Reagent Selection

Electronic Tuning: The Impact of the 2-Methoxy Substituent on Reactivity

The presence of the methoxy group at the 2-position of the pyridine ring is a key differentiator for this compound. While specific kinetic data for 2-Methoxypyridine-4-sulfonyl chloride are not publicly available, the class-level effect of a methoxy substituent on pyridine sulfonyl chlorides is well-documented. The methoxy group, through resonance electron donation, increases the electron density on the pyridine ring. This modulates the electrophilicity of the sulfonyl chloride group, a concept supported by data on a related compound, 6-Methoxy-3-pyridinesulfonyl chloride, where the methoxy group is explicitly noted to enhance solubility and influence electronic properties, affecting reactivity . Therefore, compared to pyridine-4-sulfonyl chloride (CAS 134479-04-2), which lacks the methoxy group and is described as less reactive in certain reactions, the 2-methoxy derivative is expected to exhibit a different reactivity profile .

Nucleophilic Substitution Electronic Effects Reactivity Comparison Sulfonyl Chloride

Pyridine Scaffold Advantage: Differentiated Biological Performance of Derived Sulfonamides

For procurement in a medicinal chemistry context, the choice of sulfonyl chloride building block extends beyond simple reactivity. The heterocyclic core of the final sulfonamide product—whether pyridine or benzene—has a measurable impact on its biological profile. Research indicates that sulfonamide derivatives synthesized from pyridine-based sulfonyl chlorides offer significant advantages over their benzene analogs, particularly regarding improved bioavailability and metabolic stability . While 2-Methoxypyridine-4-sulfonyl chloride has not been evaluated in a direct head-to-head study against a specific benzene analog, the class-level inference is that its use as a starting material is a strategic decision to install a pyridine core, which is associated with superior drug-like properties compared to a simple phenyl ring.

Medicinal Chemistry Sulfonamide Drug Discovery Bioavailability Metabolic Stability Pyridine vs. Benzene

Optimal Applications of 2-Methoxypyridine-4-sulfonyl chloride (CAS 1060807-43-3) Based on Differential Evidence


Precision Synthesis of Sulfonamide-Focused Compound Libraries

In medicinal chemistry programs aimed at developing sulfonamide-based inhibitors, the use of 2-Methoxypyridine-4-sulfonyl chloride is a deliberate choice to introduce a 2-methoxypyridine core. This is supported by the class-level evidence that pyridine-derived sulfonamides exhibit superior bioavailability and metabolic stability compared to their benzene counterparts . The electronic influence of the 2-methoxy group further differentiates this reagent, offering a distinct reactivity profile compared to unsubstituted pyridine sulfonyl chlorides . This combination of a privileged heterocycle and a tunable electronic handle makes it a valuable building block for generating diverse and pharmacologically relevant sulfonamide libraries.

Agrochemical Intermediate Development Requiring a Pyridine Scaffold

The compound's utility extends to agrochemical synthesis, where the introduction of a sulfonamide or sulfonate ester group onto a pyridine ring is a common structural motif in modern herbicides and fungicides. The specific 2-methoxy-4-sulfonyl chloride substitution pattern provides a unique vector for diversification. Its use is supported by patent literature describing methods for preparing related 2-methoxypyridine intermediates for herbicide synthesis [1]. The compound's reactivity profile, as defined by its electrophilic sulfonyl chloride group , makes it a reliable reagent for coupling with amine or alcohol functional groups on advanced agrochemical precursors.

Synthetic Sequences Where Regioisomeric Purity is Paramount

Given the distinct decomposition pathways for pyridine sulfonyl chloride regioisomers—specifically, the tendency of 4-sulfonyl chlorides to undergo formal SO2 extrusion versus the hydrolysis pathway of 3-sulfonyl chlorides —the procurement of the specific 4-sulfonyl chloride isomer is critical for experimental reproducibility. When a synthetic route requires a 4-substituted pyridine sulfonamide, using the 3-isomer is not a viable substitute, as it will have a different stability profile and may lead to different byproducts or reaction outcomes. This evidence underscores the need to specify and purchase the exact regioisomer, 2-Methoxypyridine-4-sulfonyl chloride, to ensure the fidelity of the intended chemical transformation.

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